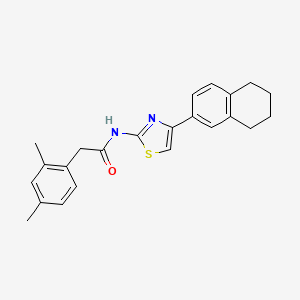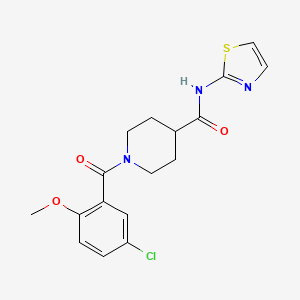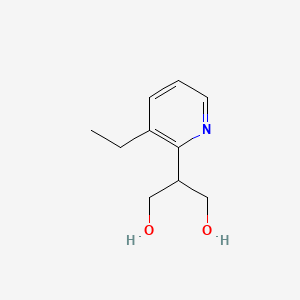
2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol is a chemical compound that belongs to the class of pyridine derivatives. It is commonly known as EPD and has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
EPD has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, EPD has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been used as a chiral auxiliary in the synthesis of enantiopure compounds. In the agrochemical industry, EPD has been used as a plant growth regulator and insecticide. In materials science, EPD has been used as a building block for the synthesis of novel materials with unique properties.
作用機序
The exact mechanism of action of EPD is not fully understood. However, it has been suggested that EPD exerts its biological activity by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. EPD has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
EPD has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that EPD can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models. Additionally, EPD has been shown to modulate the immune response and enhance the activity of certain immune cells.
実験室実験の利点と制限
EPD has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity. It is also stable under normal laboratory conditions and can be stored for extended periods. However, EPD has some limitations in laboratory experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, EPD can exhibit cytotoxicity at high concentrations, which can complicate the interpretation of experimental results.
将来の方向性
EPD has significant potential for future research in various scientific fields. Some possible future directions include:
1. Development of novel EPD derivatives with enhanced biological activity and improved solubility.
2. Investigation of the mechanism of action of EPD and its potential targets.
3. Exploration of the use of EPD as a building block for the synthesis of novel materials with unique properties.
4. Investigation of the potential use of EPD as a plant growth regulator and insecticide.
5. Evaluation of the potential use of EPD in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, 2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol is a chemical compound with significant potential for scientific research. It has been shown to exhibit various biological activities and has potential applications in pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand the mechanism of action of EPD and its potential applications in various fields.
合成法
The synthesis of EPD involves the reaction of 2-acetyl-3-ethylpyridine with formaldehyde and sodium borohydride. This reaction leads to the formation of 2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
特性
IUPAC Name |
2-(3-ethylpyridin-2-yl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-8-4-3-5-11-10(8)9(6-12)7-13/h3-5,9,12-13H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMCCLRTYMVCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyl-pyridin-2-yl)-propane-1,3-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2396698.png)
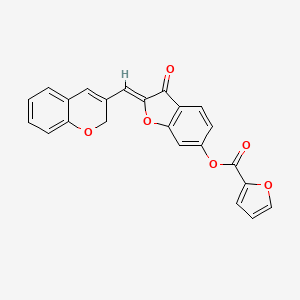
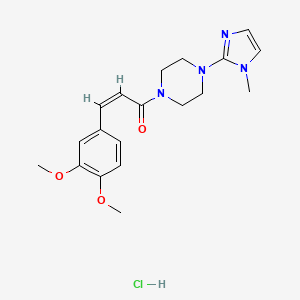
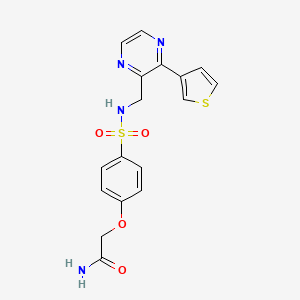
![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2396705.png)
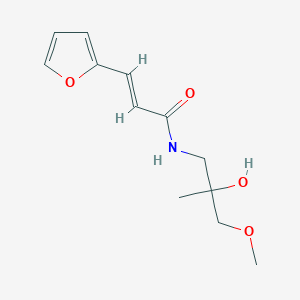
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide](/img/structure/B2396708.png)
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2396711.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396712.png)
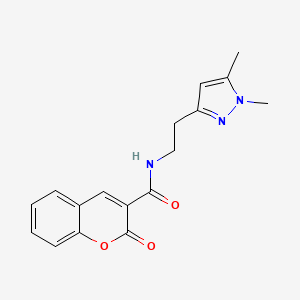
![5-Chloro-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2396715.png)
